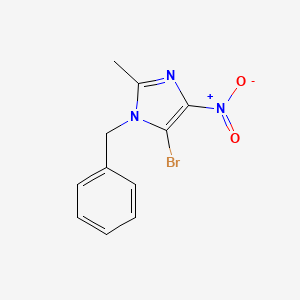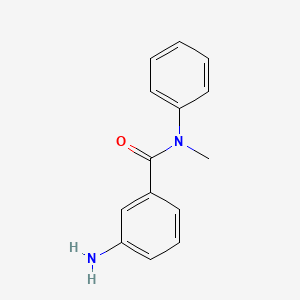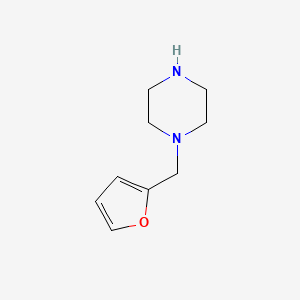![molecular formula C13H10N2OS B1269379 5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-ol CAS No. 306934-76-9](/img/structure/B1269379.png)
5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-ol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidin-4-ol derivatives involves key intermediates and various synthetic pathways that contribute to the final structure and potential biological activity. For instance, the synthesis of 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as potential antitumor agents involves the attachment of various arylthiols to a key intermediate, demonstrating the versatility of synthetic approaches in generating compounds with significant biological activity (Gangjee et al., 2009). This method underscores the importance of structural variation and synthesis strategy in the development of thienopyrimidine derivatives.
Molecular Structure Analysis
X-ray crystallography has been pivotal in understanding the molecular structure of thieno[2,3-d]pyrimidin-4-ol derivatives. The crystal structure analysis of such compounds reveals their binding in a "folate" mode, a crucial insight for their action as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), indicating a promising approach in antitumor therapy (Gangjee et al., 2009). This structural insight provides a foundation for the rational design of inhibitors targeting these enzymes.
Chemical Reactions and Properties
The chemical behavior of thieno[2,3-d]pyrimidin-4-ol derivatives, including their reactivity and interaction with various chemical agents, showcases their potential in synthesizing targeted therapeutic agents. The chlorination reactions of pyrimidin-4-ols with different functionalities illustrate the chemical versatility and reactivity of these compounds, contributing to the diversification of thienopyrimidine derivatives with potential biological activities (Harnden & Hurst, 1990).
Physical Properties Analysis
The physical properties, such as solubility, crystallinity, and melting points, of thieno[2,3-d]pyrimidin-4-ol derivatives are crucial for their pharmacokinetic profile and therapeutic efficacy. While specific studies on 5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-ol are limited, the general understanding of thienopyrimidine derivatives suggests a direct correlation between these physical properties and their biological applicability.
Chemical Properties Analysis
The chemical properties of 5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-ol, including its reactivity, stability, and interactions with biological molecules, are fundamental to its potential therapeutic use. The compound's ability to inhibit key enzymes, as demonstrated by its structural analogues, suggests that its chemical properties may be leveraged for significant biological effects, especially in the realm of cancer therapy (Gangjee et al., 2008).
Applications De Recherche Scientifique
Apoptosis Induction
- Cancer Treatment : Derivatives of thieno[2,3-d]pyrimidine, including 4-anilino-N-methylthieno[3,2-d]pyrimidines and 4-anilino-N-methylthieno[2,3-d]pyrimidines, have been identified as potent apoptosis inducers, particularly effective against human breast cancer cells. These compounds function through the inhibition of tubulin polymerization (Kemnitzer et al., 2009).
Antimicrobial Activity
- Antibacterial Properties : Certain derivatives have shown moderate activity against bacteria like S. aureus, E. coli, and B. subtilis. One derivative in particular demonstrated activity against P. aeruginosa, surpassing the efficacy of the reference drug streptomycin (Vlasov et al., 2022).
Antioxidant Activity
- Radical Scavenging : Some N-substituted phenyl-5-methyl-6-(5-(4-substituted phenyl)-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidin-4-amine derivatives have demonstrated significant in vitro antioxidant activity. The presence of electron-donating substituents on the thienopyrimidine ring enhances this activity (Kotaiah et al., 2012).
Dual Inhibition of Key Enzymes
- Targeting Cancer : Compounds based on the thieno[2,3-d]pyrimidine scaffold, specifically designed as dual inhibitors of thymidylate synthase and dihydrofolate reductase, have shown potent inhibitory effects. These are considered as potential antitumor agents (Gangjee et al., 2008).
Fluorescent Compound Development
- Optoelectronic Applications : Certain derivatives of thieno[2,3-d]pyrimidine have been synthesized and characterized for their fluorescence characteristics. These compounds exhibit intense blue to yellow-green fluorescence and hold potential for use in ethyl acetate and acetone solutions (Ho & Yao, 2009).
Novel Synthesis Techniques
- Heterocyclic Synthesis : Research has been conducted on novel synthesis methods for derivatives of thieno[2,3-d]pyrimidine through Friedländer reactions, paving the way for the development of new compounds (Abdel-Mohsen & Geies, 2007).
Antitumor Effects
- Cancer Cell Line Inhibition : Several derivatives have shown significant antitumor effects against various human cancer cell lines, including breast, cervical, and colonic carcinoma lines. These compounds displayed potency comparable to known chemotherapeutic agents (Hafez & El-Gazzar, 2017).
Optoelectronic Potential
- Nonlinear Optics : Derivatives of thieno[2,3-d]pyrimidine have been studied for their potential in nonlinear optics (NLO) fields, indicating their promising applications in medicine and NLO fields (Hussain et al., 2020).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-methyl-6-phenyl-3H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS/c1-8-10-12(16)14-7-15-13(10)17-11(8)9-5-3-2-4-6-9/h2-7H,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVQYCYDAHDMBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC=N2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40350076 | |
| Record name | 5-methyl-6-phenylthieno[2,3-d]pyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-ol | |
CAS RN |
306934-76-9 | |
| Record name | 5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306934-76-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-methyl-6-phenylthieno[2,3-d]pyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[1,1'-Biphenyl]-3,3',4,4'-tetracarboxylic acid](/img/structure/B1269303.png)

![3-Amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1269306.png)
![6-(2-aminophenyl)-3-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B1269315.png)
![1-[(4-Bromophenyl)methyl]-4-methyl-1,4-diazepane](/img/structure/B1269318.png)



![1-[(3-Bromophenyl)methyl]-4-methyl-1,4-diazepane](/img/structure/B1269323.png)

